molecular formula C14H23NO4 B13906744 methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B13906744
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-OPASDULOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety. Bicyclo[1.1.1]pentane is known for its unique structural properties, which include high strain energy and rigidity. These properties make it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the installation of the BCP unit into the chemical structure. One approach is through a radical exchange process, where the BCP unit is introduced onto a xanthate moiety . This method leverages the unique reactivity of BCP to achieve the desired transformation.

Industrial Production Methods

continuous flow processes have been developed for the synthesis of BCP derivatives, which could potentially be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The BCP moiety can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate exerts its effects is primarily through its interaction with molecular targets. The BCP moiety can influence the permeability, aqueous solubility, and metabolic stability of the compound . These interactions are mediated by the compound’s ability to engage in specific binding interactions and undergo conformational changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is unique due to its combination of the BCP moiety with a tert-butoxycarbonylamino group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m1/s1

InChI Key

QQEJCSUVDSNSNU-OPASDULOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC12CC(C1)C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.